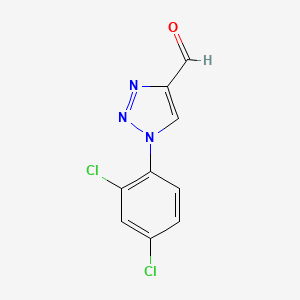
1-(2,4-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
描述
1-(2,4-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde is a useful research compound. Its molecular formula is C9H5Cl2N3O and its molecular weight is 242.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2,4-Dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its biological activity, synthesis methods, and relevant case studies, supported by data tables and research findings.
- IUPAC Name : this compound
- Molecular Formula : C9H6Cl2N4O
- Molecular Weight : 233.07 g/mol
- CAS Number : Not specified in the sources.
Biological Activity Overview
Triazole derivatives have been extensively studied for their pharmacological properties, particularly in cancer treatment and antifungal applications. The specific compound this compound exhibits notable biological activities:
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance:
- In Vitro Studies : The compound demonstrated significant cytotoxic effects against various cancer cell lines. IC50 values were reported in studies involving derivatives with similar structures.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MDA-MB-231 | 16.8 ± 0.37 |
| Spirooxindole derivative | HepG2 | 13.5 ± 0.92 |
These findings indicate that compounds with a dichlorophenyl moiety exhibit enhanced activity against breast and liver cancer cells .
The mechanism of action for triazole compounds typically involves:
- Enzyme Inhibition : These compounds can inhibit enzymes critical for cancer cell proliferation.
- Receptor Interaction : They may bind to specific receptors involved in cell signaling pathways that regulate growth and apoptosis.
Case Studies
Several studies have investigated the biological activities of triazole derivatives:
Study 1: Anticancer Efficacy
In a comparative study of various triazole derivatives:
- Findings : The compound showed superior activity compared to standard chemotherapeutics like Sorafenib against MDA-MB-231 cells.
- Methodology : Molecular docking simulations were employed to evaluate binding affinities to target proteins.
Study 2: Antifungal Properties
Another investigation focused on the antifungal properties of triazoles:
- Results : The compound exhibited inhibitory effects against fungal strains such as Candida albicans.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Candida albicans | 32 |
This suggests potential applications in treating fungal infections .
Synthesis Methods
The synthesis of this compound typically involves:
- Huisgen Cycloaddition : A reaction between azides and alkynes under copper(I) catalysis.
General Procedure:
- Combine azide and alkyne in a suitable solvent (e.g., DMF).
- Add copper(I) catalyst to facilitate the cycloaddition.
- Purify the product through recrystallization or chromatography.
属性
IUPAC Name |
1-(2,4-dichlorophenyl)triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N3O/c10-6-1-2-9(8(11)3-6)14-4-7(5-15)12-13-14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCOQKGOIDIVLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)N2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501188246 | |
| Record name | 1H-1,2,3-Triazole-4-carboxaldehyde, 1-(2,4-dichlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501188246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423032-41-0 | |
| Record name | 1H-1,2,3-Triazole-4-carboxaldehyde, 1-(2,4-dichlorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423032-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-1,2,3-Triazole-4-carboxaldehyde, 1-(2,4-dichlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501188246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















